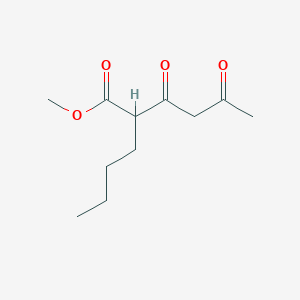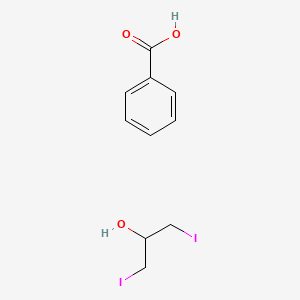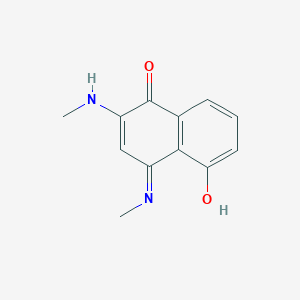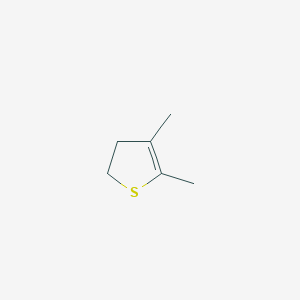
4,5-Dimethyl-2,3-dihydrothiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dimethyl-2,3-dihydrothiophene is a heterocyclic organic compound featuring a five-membered ring with sulfur as the heteroatom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyl-2,3-dihydrothiophene can be achieved through several methods. One common approach involves the reaction of 1,4-dicarbonyl compounds with sulfur sources such as tetraphosphorus decasulfide or Lawesson’s reagent . Another method includes the Michael-type addition of cyanothioacetamide to α-bromochalcones followed by intramolecular cyclization .
Industrial Production Methods: Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. This may include the use of specific catalysts and solvents to facilitate the reaction and subsequent purification steps such as crystallization or distillation .
Analyse Chemischer Reaktionen
Types of Reactions: 4,5-Dimethyl-2,3-dihydrothiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form thiophene 1,1-dioxides.
Reduction: Reduction reactions can convert it into sulfur-free products.
Substitution: It can participate in substitution reactions, particularly with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed.
Major Products:
Oxidation: Thiophene 1,1-dioxides.
Reduction: Sulfur-free hydrocarbons.
Substitution: Various substituted thiophenes.
Wissenschaftliche Forschungsanwendungen
4,5-Dimethyl-2,3-dihydrothiophene has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4,5-Dimethyl-2,3-dihydrothiophene involves its interaction with various molecular targets and pathways. For instance, it can undergo ring-opening and recyclization processes, which are crucial for its biological activities . The compound’s sulfur atom plays a key role in its reactivity and interaction with other molecules .
Vergleich Mit ähnlichen Verbindungen
4,5-Dimethyl-2,3-dihydrothiophene can be compared with other thiophene derivatives such as:
2,5-Dimethylthiophene: Similar in structure but lacks the dihydro functionality.
3,4-Dimethylthiophene: Another close analog with different substitution patterns.
Eigenschaften
CAS-Nummer |
113379-98-9 |
|---|---|
Molekularformel |
C6H10S |
Molekulargewicht |
114.21 g/mol |
IUPAC-Name |
4,5-dimethyl-2,3-dihydrothiophene |
InChI |
InChI=1S/C6H10S/c1-5-3-4-7-6(5)2/h3-4H2,1-2H3 |
InChI-Schlüssel |
LOUSWZZGWAZRIS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SCC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


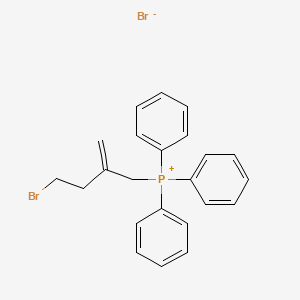
![N,N,N',N'-Tetrakis{[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl}urea](/img/structure/B14300863.png)
![Methyl 5-[2-(pent-4-EN-1-YL)-1,3-dithian-2-YL]pent-2-enoate](/img/structure/B14300871.png)
![{1-[2-(Benzyloxy)-2-oxoethyl]cyclohexyl}acetate](/img/structure/B14300872.png)
![4-[(Ethoxycarbonyl)sulfamoyl]benzene-1-diazonium](/img/structure/B14300876.png)
![7-Hydroxy-4-methyl-8-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2H-1-benzopyran-2-one](/img/structure/B14300883.png)
![Diethyl [2-(3-chlorophenyl)ethyl]propanedioate](/img/structure/B14300889.png)
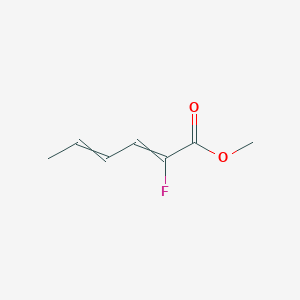
![Silane, [(1,1-diphenyl-2-propynyl)oxy]trimethyl-](/img/structure/B14300897.png)
![6-Bromo-N-[2-(4-chlorophenyl)ethyl]quinazolin-4-amine](/img/structure/B14300903.png)
